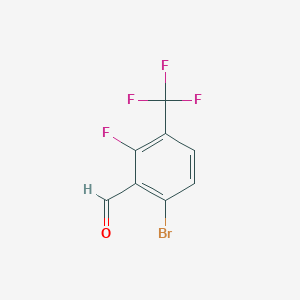

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

Description

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1055176-30-1) is a fluorinated aromatic aldehyde with the molecular formula C₈H₃BrF₄O and a molecular weight of 261.01 g/mol. This compound is characterized by a benzaldehyde backbone substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups at positions 6, 2, and 3, respectively. Its high purity (98%) and role as a pharmaceutical intermediate make it valuable in medicinal chemistry, particularly in synthesizing bioactive molecules .

Properties

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMMKWCCQNHYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products Formed

Oxidation: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

Reduction: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is used as an intermediate in synthesizing complex organic molecules. It is also utilized in catalysis and organic synthesis, particularly in forming complex organic structures.

- Biology Due to its unique electronic properties, this compound can be used in developing fluorescent probes and imaging agents.

- Medicine It serves as a building block for synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors.

Chemical Reactions and Analysis

This compound can undergo several types of chemical reactions.

- Oxidation The aldehyde group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major product of this reaction is 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid.

- Reduction The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The major product is 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol.

- Substitution The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Industrial Applications

This compound is used in producing specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation. It is also used in the preparation of high-performance materials.

Case Studies

- Anticancer Activity Studies have shown that this compound can inhibit the growth of specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Its efficacy is enhanced due to the presence of fluorine and bromine substituents.

- Antimicrobial Efficacy The compound exhibits activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into and its molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key properties of the target compound and its analogs:

Key Observations:

Substituent Effects :

- The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the aldehyde group compared to analogs with methyl (CH₃) or chloro (Cl) substituents .

- The trimethylsilyl (Si(CH₃)₃) group in CAS 651326-71-5 increases steric bulk and lipophilicity, altering solubility in organic solvents like chloroform and DMSO .

- The hydroxyl (OH) group in CAS 199287-82-6 introduces hydrogen-bonding capacity, improving solubility in polar solvents .

Purity and Applications :

Biological Activity

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a synthetic compound characterized by its unique trifluoromethyl group and halogen substitutions, which influence its biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C8H3BrF4O

- Molecular Weight : 271.01 g/mol

- CAS Number : 1055176-30-1

The compound features a benzaldehyde structure with a bromine atom at the 6-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position. These substitutions significantly affect its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer activities. For example, the presence of the trifluoromethyl group in similar structures has been linked to increased potency against various cancer cell lines. In vitro assays have demonstrated that analogs of this compound can inhibit cell proliferation in cancer models, suggesting potential use in cancer therapy .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 (TNBC) |

| Analog A | 0.126 | MDA-MB-231 |

| Analog B | 17.02 | MCF-7 |

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that these compounds may act as topoisomerase inhibitors, disrupting DNA replication in cancer cells .

Toxicity and Safety Profile

The toxicity profile of this compound indicates it may cause skin irritation and is harmful if swallowed . A comprehensive assessment of its safety in vivo has yet to be published, highlighting the need for further research into its pharmacokinetics and long-term effects.

Case Studies

- In Vitro Studies : A study examining various fluorinated benzaldehydes showed that those with trifluoromethyl substitutions had significantly lower IC50 values against breast cancer cell lines compared to their non-fluorinated counterparts. This suggests enhanced bioactivity due to electronic effects imparted by the trifluoromethyl group .

- Animal Models : Preliminary animal studies using similar compounds indicate promising results in reducing tumor growth rates when administered at specific dosages over extended periods. However, detailed studies specific to this compound are necessary to confirm these findings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yields?

- Methodological Answer : A common approach involves regioselective halogenation and trifluoromethylation of benzaldehyde derivatives. For example, starting with a dihalogenated pyridine precursor (e.g., 2,6-dichloro-3-trifluoromethylpyridine), bromination can be achieved using Br₂ or N-bromosuccinimide under controlled temperatures (0–25°C). Fluorination may involve nucleophilic substitution with KF or AgF in polar aprotic solvents like DMF. The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., using CF₃Cu or CF₃SiMe₃) under palladium catalysis . Yields depend on solvent choice, catalyst loading, and reaction time, with typical yields ranging from 40–70%.

Q. How can researchers purify this compound to achieve >95% purity?

- Methodological Answer : Recrystallization from ethanol/water mixtures (60:40 v/v) is effective due to the compound’s moderate solubility in cold ethanol (mp ~60–62°C for analogous bromo-fluorobenzaldehydes) . For higher purity, column chromatography on silica gel with hexane/ethyl acetate (8:2) as the eluent is recommended. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (retention time ~12.3 min under standard conditions) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 10.2–10.5 ppm and aromatic protons in the δ 7.5–8.2 ppm range. The trifluoromethyl group appears as a singlet at δ 120–125 ppm in ¹³C NMR .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- X-ray crystallography : Resolves regiochemical ambiguities; the aldehyde and trifluoromethyl groups exhibit distinct bond angles (e.g., C=O bond length ~1.21 Å) .

Advanced Research Questions

Q. How can researchers address discrepancies in regiochemical outcomes during substitution reactions involving this compound?

- Methodological Answer : Regioselectivity challenges arise due to competing electronic effects (e.g., electron-withdrawing CF₃ vs. Br/F). Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) predicts reactive sites by analyzing Fukui indices. Experimentally, kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. toluene) can identify dominant pathways. For example, bromine at position 6 may direct electrophilic substitution to position 4 via meta-directing effects, while fluorine at position 2 enhances para-selectivity .

Q. What strategies mitigate stability issues during storage and handling of this aldehyde?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (Ar/N₂) at 0–6°C in amber vials. Stabilize against oxidation by adding 0.1% BHT (butylated hydroxytoluene). Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC (Rf ~0.3 in hexane/ethyl acetate 7:3) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. To enhance reactivity, use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C. Bromine at position 6 acts as a leaving group, enabling selective cross-coupling with aryl boronic acids (e.g., 2-fluorophenylboronic acid) to yield biaryl derivatives .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Apparent contradictions arise from purity variations. High-purity samples (>98%) show limited solubility in hexane (<0.5 mg/mL) but moderate solubility in DCM (15 mg/mL). Use sonication (30 min at 40°C) to improve dissolution in DMSO. Validate via UV-Vis spectroscopy (λmax ~270 nm) with a calibration curve .

Applications in Advanced Research

Q. How is this compound utilized in the synthesis of bioactive molecules?

- Methodological Answer : It serves as a precursor for trifluoromethylated pharmaceuticals. For example, coupling with aminopyridines yields kinase inhibitors (e.g., analogs of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid). Optimize yields by employing microwave-assisted synthesis (100°C, 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.